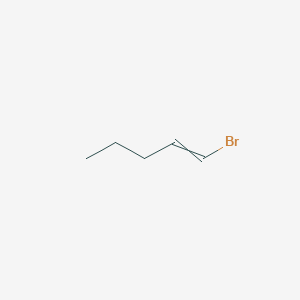

1-Bromo-1-pentene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-1-pentene is an organic compound belonging to the class of bromoalkenes It is characterized by the presence of a bromine atom attached to a pentene chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-1-pentene can be synthesized through the addition of hydrogen bromide to 1-pentene. This reaction typically follows the anti-Markovnikov rule, resulting in the formation of 1-bromopentene. The reaction conditions often involve the use of a radical initiator to facilitate the addition process .

Industrial Production Methods: In industrial settings, 1-bromopentene is produced by the reaction of 1-pentanol with hydrogen bromide. This method is preferred due to its efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-1-pentene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Elimination Reactions: Under basic conditions, 1-bromopentene can undergo elimination to form pentadiene.

Addition Reactions: It can react with halogens and hydrogen halides to form dihaloalkanes and haloalkanes, respectively.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium cyanide.

Elimination: Strong bases like potassium tert-butoxide are used.

Addition: Halogens like chlorine and bromine, and hydrogen halides like hydrogen chloride.

Major Products Formed:

Substitution: Products include pentanol, pentanenitrile, etc.

Elimination: Major product is pentadiene.

Addition: Products include 1,2-dibromopentane and 1-bromo-2-chloropentane.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

1-Bromo-1-pentene is characterized by its reactivity due to the presence of the bromine atom, which acts as a good leaving group. The compound can undergo several types of reactions:

- Substitution Reactions : In nucleophilic substitution, the bromine atom can be replaced by other nucleophiles, leading to products like pentanol and pentanenitrile.

- Elimination Reactions : Under basic conditions, it can undergo elimination to form pentadiene.

- Addition Reactions : It can react with halogens and hydrogen halides to form dihaloalkanes and haloalkanes.

Scientific Research Applications

The applications of this compound span various fields:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It is used to create more complex molecules through reactions such as:

- Formation of Alcohols : By nucleophilic substitution with alcohols.

- Synthesis of Dienes : Through elimination reactions to produce conjugated systems.

Pharmaceutical Development

In medicinal chemistry, this compound is utilized in the synthesis of biologically active compounds. Its ability to act as a building block allows researchers to develop new pharmaceuticals targeting specific diseases.

Agrochemical Production

The compound is also employed in the development of agrochemicals, including pesticides and herbicides. Its reactivity enables the formation of compounds that can effectively interact with biological systems in plants.

Polymer Chemistry

This compound is used in polymer production, particularly in the synthesis of copolymers. It can be polymerized to create materials with desirable properties for various industrial applications.

Case Studies and Research Findings

Several studies highlight the utility of this compound in research:

- Synthesis of Antiviral Agents : A study demonstrated that derivatives of this compound could be synthesized and evaluated for antiviral activity, showing promising results against certain viral strains.

- Development of Novel Agrochemicals : Research has focused on modifying this compound derivatives to enhance their efficacy as herbicides, showing improved selectivity and potency compared to existing agents.

Data Summary

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Effective in forming alcohols and dienes |

| Pharmaceutical Development | Building block for biologically active compounds | Potential in developing new antiviral agents |

| Agrochemical Production | Development of pesticides and herbicides | Enhanced efficacy observed in modified derivatives |

| Polymer Chemistry | Used in synthesizing copolymers | Improved material properties for industrial applications |

Mecanismo De Acción

The mechanism of action of 1-bromopentene involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

1-Bromopentane: Similar in structure but lacks the double bond present in 1-bromopentene.

2-Bromopentene: An isomer with the bromine atom attached to the second carbon.

1-Chloropentene: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: 1-Bromo-1-pentene is unique due to its combination of a bromine atom and a double bond, which imparts distinct reactivity and applications compared to its analogs .

Propiedades

Fórmula molecular |

C5H9Br |

|---|---|

Peso molecular |

149.03 g/mol |

Nombre IUPAC |

1-bromopent-1-ene |

InChI |

InChI=1S/C5H9Br/c1-2-3-4-5-6/h4-5H,2-3H2,1H3 |

Clave InChI |

WSXIDSNEEOYBFA-UHFFFAOYSA-N |

SMILES canónico |

CCCC=CBr |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.